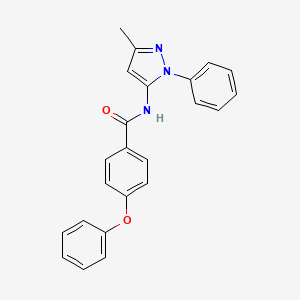![molecular formula C15H14ClF3N4O B2485912 (2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one CAS No. 250714-15-9](/img/structure/B2485912.png)
(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have been extensively studied for their potential applications in various fields of chemistry and material science. The interest in such compounds often lies in their unique structural features and the functional groups they possess, which can lead to a wide range of chemical reactivities and properties.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which share a core structure with the compound , can be achieved through several methods. One notable approach involves the reaction of 2-chloropyridines with 2H-azirines, producing imidazo[1,2-a]pyridines with yields ranging from 15 to 85% for various substituted heterocycles (Vuillermet, F., Bourret, J., & Pelletier, G., 2020). Another method describes the generation of structurally diverse libraries from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, showcasing the versatility in synthesizing compounds with dimethylamino groups (Roman, G., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been determined by various analytical techniques, including X-ray crystallography. For example, studies have revealed the planar nature of the imidazo[1,2-a]pyridine group within the molecules, showcasing the structural characteristics crucial for their reactivity and properties (Fun, H.-K., et al., 2011).
Chemical Reactions and Properties
The reactivity of such compounds can be significantly varied. For instance, reactions involving trifluoroacetylated imidazo[1,2-a]pyridine derivatives highlight the potential for electron-transfer reactions and the synthesis of new gem-difluoromethylated derivatives (Burkholder, C. R., et al., 2001). Additionally, reactions with β-lactam carbenes have been utilized for the synthesis of novel imidazo[1,2-a]pyridine derivatives, demonstrating their utility as fluorescent probes for mercury ion detection (Shao, N., et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including vaporization enthalpies and crystal structure, have been studied to understand their stability and potential applications better. The crystal structures often reveal insights into the molecules' self-association properties and their implications for physical properties (Lipkind, D., et al., 2011).
Chemical Properties Analysis
The chemical properties, such as fluorescent properties, are significantly influenced by substituents on the core structure. Studies have synthesized derivatives of imidazo[1,2-a]pyridine to explore their fluorescent properties, finding that certain substituents can cause a marked red shift in fluorescence, offering potential applications as fluorescent materials (Tomoda, H., et al., 1999).
Aplicaciones Científicas De Investigación
Pharmacological Studies and Receptor Binding
- Research has explored the synthesis and pharmacological evaluation of compounds with similar structures, focusing on their potential as 5-HT3 antagonists. Studies have defined key pharmacophoric elements and investigated the steric limitations of the aromatic moiety in such compounds, leading to the development of potent inhibitors with notable activity in inhibiting Bezold-Jarisch reflex in rats (Matsui et al., 1992).
- Compounds with similar molecular structures have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These studies involved radiolabeled compounds for the potential imaging of PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Enzyme Inhibition and Anti-Platelet Activities
- A series of compounds bearing resemblance to the chemical structure have been synthesized and tested for anti-platelet and vasodilatory activities. These studies have also explored the enzyme inhibition profiles, revealing their potential in inhibiting enzymes involved in the platelet aggregation cascade such as cyclooxygenase, phosphodiesterase, and thromboxane A2 synthetase (Tanaka et al., 1994).
Angiotensin Receptor Interaction and Cardiovascular Studies
- The compound's framework has been utilized in the development of angiotensin II receptor antagonists. These studies highlight the importance of substituents and structural variations in modulating the activity and affinity towards AT1-selective angiotensin II receptors. The compounds have been evaluated in models to assess their potential in managing conditions like hypertension (Bovy et al., 1993).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O/c1-9-21-12(13(24)4-5-22(2)3)8-23(9)14-11(16)6-10(7-20-14)15(17,18)19/h4-8H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRWGKPPEKRYQZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)


![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)
![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)

![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)
